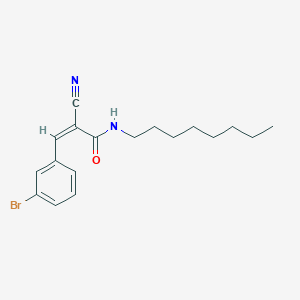
7-(4-(4-クロロフェニル)ピペラジン-1-カルボニル)-3-フェネチルキナゾリン-2,4(1H,3H)-ジオン
カタログ番号:
B2593732
CAS番号:
892282-83-6
分子量:
488.97
InChIキー:
VYQVVRBCOYJBOY-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis typically involves techniques such as NMR, LCMS, and FT-IR . These techniques can provide detailed information about the structure and properties of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the piperazine ring can undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques . These might include determining its solubility, melting point, boiling point, and other relevant properties.科学的研究の応用
抗結核活性
中枢神経系 (CNS) 効果
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(4-chlorophenyl)piperazine-1-carboxylic acid with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-(4-chlorophenyl)piperazine-1-carboxylic acid", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent (e.g. EDC, DCC)", "Solvent (e.g. DMF, DMSO)" ], "Reaction": [ "Step 1: Activation of carboxylic acid - The carboxylic acid group of 4-(4-chlorophenyl)piperazine-1-carboxylic acid is activated using a coupling agent such as EDC or DCC in the presence of a solvent such as DMF or DMSO.", "Step 2: Addition of quinazolinedione - 3-phenethyl-2,4(1H,3H)-quinazolinedione is added to the reaction mixture and allowed to react with the activated carboxylic acid group to form an intermediate.", "Step 3: Cyclization - The intermediate is subjected to cyclization under appropriate conditions to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 4: Purification - The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
892282-83-6 |
分子式 |
C27H25ClN4O3 |
分子量 |
488.97 |
IUPAC名 |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
InChIキー |
VYQVVRBCOYJBOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzen...
Cat. No.: B2593650
CAS No.: 478246-41-2
(Z)-3-(3-Bromophenyl)-2-cyano-N-octylprop-2-enamide
Cat. No.: B2593651
CAS No.: 477972-96-6
6-Bromo-3-iodo-2-(1H-tetrazol-5-yl)benzenesulfonamide
Cat. No.: B2593653
CAS No.: 1802371-06-7
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopr...
Cat. No.: B2593654
CAS No.: 900996-40-9


![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)




![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide](/img/structure/B2593657.png)
![4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2593658.png)
![3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2593660.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2593663.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)

